molecular formula C23H20N4O4 B2818453 N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921513-85-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2818453
CAS No.: 921513-85-1
M. Wt: 416.437
InChI Key: YZHJWGQUYKEKIG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound provides valuable information about its properties and reactivity. Unfortunately, the specific molecular structure analysis for “N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is not available in the retrieved information .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for understanding its behavior under different conditions. Unfortunately, the specific physical and chemical properties analysis for “this compound” is not available in the retrieved information .

Scientific Research Applications

Synthesis and Characterization

The synthesis of derivatives related to the given compound involves complex chemical reactions aimed at introducing various functional groups to achieve desired properties. For instance, Grošelj et al. (2015) described a method for preparing 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides, emphasizing the importance of NMR spectroscopic techniques and X-ray analysis for characterizing these compounds (Grošelj et al., 2015).

Potential Applications

The research extends to exploring the biological activities of these compounds, including their anticancer and anti-inflammatory effects. Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidines derivatives and evaluated their cytotoxic and 5-lipoxygenase inhibition activities, suggesting a potential for therapeutic applications (Rahmouni et al., 2016).

Chemical Reactions and Mechanisms

The chemical reactivity and mechanisms underlying the formation of these compounds also represent a significant area of study. For example, the transformation of specific precursors into pyrazolo[4,3-c]pyridine derivatives showcases the versatility of these chemical frameworks in synthesizing heterocyclic compounds with potential for further functionalization (Kumar & Mashelker, 2007).

Advanced Materials and Chemical Properties

Some studies focus on the development of materials with novel properties. For instance, the creation of compounds that exhibit significant inhibitory effects on specific enzymes or cellular processes indicates the potential for developing new materials with unique biochemical or pharmacological properties (Mansour et al., 2020).

Mechanism of Action

The mechanism of action of a compound describes how it interacts with biological systems. Unfortunately, the specific mechanism of action for “N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is not available in the retrieved information .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-2-26-12-17(22(28)24-11-15-8-9-19-20(10-15)31-14-30-19)21-18(13-26)23(29)27(25-21)16-6-4-3-5-7-16/h3-10,12-13H,2,11,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHJWGQUYKEKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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